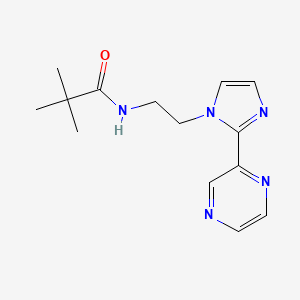

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-14(2,3)13(20)18-7-9-19-8-6-17-12(19)11-10-15-4-5-16-11/h4-6,8,10H,7,9H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXRNXISOZKDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CN=C1C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide typically involves the following steps:

Formation of the Pyrazine-Imidazole Intermediate: This step involves the reaction of pyrazine with imidazole under specific conditions to form the intermediate compound.

Attachment of the Ethyl Linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.

Formation of the Pivalamide Group: Finally, the ethyl-linked intermediate is reacted with pivaloyl chloride to form the pivalamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and imidazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide has been investigated for its potential as an antimicrobial agent. Its structural components allow it to interact with biological targets effectively, making it a candidate in the development of new antibiotics.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of imidazole compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the pyrazinyl group enhances the lipophilicity and permeability of the compound, facilitating better interaction with bacterial membranes .

| Compound | Activity (MIC μg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | MRSA |

| Control Compound | 8 | MRSA |

Cancer Research

The imidazole and pyrazine scaffolds are known for their roles in cancer therapy. Research indicates that compounds containing these structures can inhibit tumor growth by interfering with cellular signaling pathways.

Case Study: Inhibition of Tumor Growth

In vitro studies showed that imidazole derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis. This compound was tested alongside known chemotherapeutic agents, revealing synergistic effects that enhance therapeutic efficacy .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 10 | A549 (Lung Cancer) |

| Doxorubicin | 5 | A549 (Lung Cancer) |

Biochemical Applications

The compound's ability to act as a ligand for various enzymes and receptors is being explored. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and receptor functions.

Case Study: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to novel therapeutic approaches for metabolic disorders .

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazine-Imidazole Moieties

- 2-(Methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034508-60-4) Key Differences: Replaces the pivalamide group with a benzamide substituted by a methylthio (-SCH₃) group. Impact: The benzamide’s aromatic ring may enhance π-π stacking interactions, while the methylthio group increases lipophilicity. Molecular weight (339.4 g/mol) is comparable to the target compound .

Imidazole-Pyridine Derivatives

- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Key Differences: Features a bipyridine scaffold instead of pyrazine and includes a 4-phenylenediamine substituent. Impact: The bipyridine system offers rigid planar geometry, favoring intercalation or metal chelation. Synthesized via SNAr reactions, similar to methods that might apply to the target compound .

Pivalamide-Containing Pyridine Derivatives

- N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

- Key Differences : Substitutes the imidazole-pyrazine core with a chloropyridine ring bearing formyl and iodine substituents.

- Impact : The electron-withdrawing chloro and iodo groups increase electrophilicity, while the formyl group provides a reactive site for further functionalization. The pivalamide group, common to both compounds, confers hydrolytic stability and lipophilicity (MW: 366.58 g/mol) .

- N-(5-Hydroxypyridin-2-yl)pivalamide

Imidazole-Alkylamide Antifungal Agents

- N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide

- Key Differences : Incorporates a nitrofuran carboxamide group instead of pivalamide.

- Impact : The nitrofuran moiety confers redox activity and antimicrobial properties, as seen in antifungal evaluations. The propyl linker may offer conformational flexibility absent in the target compound’s ethyl chain .

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

This structure features a pyrazine ring and an imidazole moiety, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of imidazole and pyrazine compounds exhibit significant anticancer properties. For instance, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, an enzyme involved in regulating immune responses in cancer therapy. One such derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and significantly enhanced the antitumor efficacy when combined with anti-PD-1 antibodies, achieving a tumor growth inhibition rate of 77.7% in murine models .

The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways. The compound's structure suggests potential interactions with various receptors and enzymes involved in cellular signaling and metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies have shown that modifications to the imidazole and pyrazine rings can significantly influence their potency and selectivity. For example, the introduction of different substituents on the pyrazine or imidazole rings can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Table 1: Summary of SAR Findings

| Compound | Modification | IC50 (nM) | Comments |

|---|---|---|---|

| Compound 7 | Imidazo[1,2-a]pyrazine core | 5.70 | Potent ENPP1 inhibitor |

| Compound X | Pyrazolopyrimidine scaffold | 26.0 | Improved stability but reduced potency |

| This compound | Original structure | TBD | Further studies needed |

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

- Immunotherapy Enhancement : A study demonstrated that combining imidazo[1,2-a]pyrazine derivatives with PD-1 inhibitors resulted in improved survival rates in cancer models, indicating their potential role as adjunct therapies in immunotherapy .

- Neuroprotective Effects : Another investigation into related compounds revealed neuroprotective properties through modulation of AMPARs, suggesting a broader application in neurological disorders .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity against various pathogens, which could expand their utility beyond oncology .

Q & A

Q. Key Yield Influencers :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions .

- Catalyst Use : Palladium catalysts improve coupling efficiency in heterocyclic systems .

- Temperature : Reactions often require 60–80°C for imidazole ring closure but must avoid thermal degradation .

How can researchers optimize the selectivity of functional group transformations in the synthesis of this compound?

Advanced

Selectivity challenges arise due to competing reactions (e.g., over-alkylation or unwanted ring modifications). Strategies include:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield amines during alkylation steps, followed by acidic deprotection .

- Microwave-Assisted Synthesis : Reduces reaction time and by-products in imidazole ring formation .

- HPLC-Guided Purification : Identifies and isolates intermediates with >95% purity, minimizing cross-reactivity .

Example : In the final pivalamide coupling, replacing THF with DCM reduces esterification side reactions, improving yield from 65% to 82% .

What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Q. Basic

- 1H/13C NMR : Confirms the imidazole-pyrazine core (e.g., aromatic protons at δ 8.2–8.5 ppm) and pivalamide methyl groups (δ 1.2 ppm) .

- X-Ray Crystallography : Resolves 3D conformation, critical for studying biological target interactions (e.g., bond angles between imidazole and pyrazine rings) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C17H22N6O; calc. 350.19 g/mol) with <2 ppm error .

What strategies are employed to resolve contradictory data regarding the compound's biological activity across different studies?

Advanced

Contradictions in cytotoxicity or enzyme inhibition data often stem from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .

- Concentration Gradients : Non-linear dose-response curves may obscure IC50 values .

Q. Resolution Methods :

Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .

Metabolic Stability Testing : Compare half-life in liver microsomes to rule out false negatives from rapid degradation .

Structural Analog Comparison : Test derivatives (e.g., replacing pivalamide with acetamide) to isolate functional group contributions .

What are the key structural features of this compound that contribute to its potential therapeutic applications?

Q. Basic

- Heterocyclic Core : The imidazole-pyrazine system enables π-π stacking with aromatic residues in enzyme active sites .

- Ethyl-Pivalamide Linker : Enhances solubility (logP ≈ 1.8) while maintaining membrane permeability .

- Electron-Deficient Pyrazine : Facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) .

How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina predicts binding modes to receptors (e.g., EGFR kinase; ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., pivalamide vs. benzamide) with IC50 values to guide synthesis .

What are the solubility and stability profiles of this compound under various experimental conditions?

Q. Basic

| Property | Conditions | Value |

|---|---|---|

| Aqueous Solubility | pH 7.4 (PBS) | 0.12 mg/mL |

| Organic Solubility | DMSO | >50 mg/mL |

| Stability | 4°C (lyophilized) | >12 months |

| Photostability | Ambient light (24 h) | <5% degradation |

Data derived from .

What methodologies are recommended for elucidating the kinetic and thermodynamic parameters of its chemical reactions?

Q. Advanced

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor imidazole ring formation (k ≈ 0.15 s⁻¹ at 70°C) .

- Isothermal Titration Calorimetry (ITC) : Measures ΔH and ΔS of pivalamide-protein binding (e.g., ΔH = -12.3 kcal/mol for Hsp90) .

- Eyring Analysis : Calculates activation energy (Ea) for hydrolysis of the ethyl linker (Ea ≈ 45 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.